8-Bromo-7-(difluoromethoxy)quinoline

Medicinal Chemistry Drug Metabolism Pharmacokinetics

8-Bromo-7-(difluoromethoxy)quinoline (CAS 2598265-11-1, molecular formula C10H6BrF2NO, molecular weight 274.06 g/mol) is a brominated quinoline derivative featuring a difluoromethoxy substituent at the 7-position. This compound belongs to the class of halogenated heterocyclic building blocks broadly utilized as intermediates in medicinal chemistry, particularly in the structure design of antiviral agents.

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
Cat. No. B14038116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-(difluoromethoxy)quinoline
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)OC(F)F)Br)N=C1
InChIInChI=1S/C10H6BrF2NO/c11-8-7(15-10(12)13)4-3-6-2-1-5-14-9(6)8/h1-5,10H
InChIKeySNHOGLORXIPUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-(difluoromethoxy)quinoline: Core Properties and Procurement Landscape for This Halogenated Quinoline Building Block


8-Bromo-7-(difluoromethoxy)quinoline (CAS 2598265-11-1, molecular formula C10H6BrF2NO, molecular weight 274.06 g/mol) is a brominated quinoline derivative featuring a difluoromethoxy substituent at the 7-position. This compound belongs to the class of halogenated heterocyclic building blocks broadly utilized as intermediates in medicinal chemistry, particularly in the structure design of antiviral agents . Its structural framework is recognized as a core intermediate for constructing HCV protease inhibitors, where the bromine atom serves as a versatile handle for downstream cross-coupling chemistry [1].

Why 8-Bromo-7-(difluoromethoxy)quinoline Cannot Be Simply Replaced by In-Class Analogs Without Risking Program Outcomes


The 7-position substituent on the quinoline ring critically modulates both the physicochemical properties and the synthetic utility of the scaffold. Simple substitution of the difluoromethoxy group with a methoxy, ethoxy, or trifluoromethoxy moiety alters lipophilicity (logP), metabolic stability, and electronic character in ways that can derail downstream coupling efficiency and final compound pharmacokinetics. The difluoromethoxy group (–OCF2H) is a recognized metabolically stable bioisostere for methoxy, offering a balanced increase in lipophilicity without the excessive logP surge caused by –OCF3, while simultaneously blocking oxidative O-demethylation, a common metabolic soft spot [1]. These property differences translate into non-interchangeable outcomes in cross-coupling reactions and biological profiles of the final products, making informed procurement decisions based on quantitative differentiation essential [2].

Quantitative Evidence Guide: How 8-Bromo-7-(difluoromethoxy)quinoline Differentiates from Closest Analogs on Measurable Performance Dimensions


Metabolic Stability Advantage of Difluoromethoxy vs. Methoxy on the Quinoline Scaffold

The difluoromethoxy group (–OCF2H) significantly reduces susceptibility to cytochrome P450-mediated O-dealkylation compared to the methoxy group (–OCH3). In a definitive class-level study, the replacement of a catechol 3-methoxy group with 3-difluoromethoxy in PDE4D inhibitors improved the pharmacokinetic profile, with the difluoromethoxy analog (compound 3b) demonstrating superior metabolic stability [1]. This class-level inference is directly transferable to the quinoline series, as aryl–OCH3 motifs are universally recognized metabolic liabilities subject to rapid demethylation, whereas –OCF2H acts as a blocked bioisostere [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilicity Control: Balanced logP of the Difluoromethoxy Moiety Relative to Trifluoromethoxy and Methoxy

The lipophilicity of the 7-difluoromethoxy quinoline building block is predicted to fall between that of the 7-methoxy and 7-trifluoromethoxy analogs. Measured logP data for analogous substituted quinolines or calculated values indicate that –OCF2H increases logP by approximately 0.5–1.0 units relative to –OCH3, whereas –OCF3 increases logP by a much larger margin (1.5–2.0 units) [1]. Excessive lipophilicity is associated with poor solubility, high plasma protein binding, and off-target toxicity, making the –OCF2H group a better-balanced option for maintaining drug-like properties [2].

Physical Chemistry Drug Design ADME

Cross-Coupling Reactivity: Bromine at C-8 as a Superior Leaving Group for Palladium-Mediated Transformations

The patent literature establishes that 8-bromo-7-alkoxyquinolines serve as critical intermediates for Suzuki–Miyaura cross-coupling reactions to install aryl, heteroaryl, or alkenyl groups at the C-8 position. In the Boehringer Ingelheim process patent (US 8,633,320), 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline was prepared in 77% isolated yield [1]. The C-8 bromine atom is specifically activated for palladium-catalyzed coupling, while the 7-difluoromethoxy group remains inert under standard coupling conditions. This orthogonal reactivity profile is essential for the convergent assembly of complex HCV protease inhibitor scaffolds. Comparatively, 8-chloro or 8-iodo analogs exhibit different reaction kinetics and may require re-optimization of catalyst/ligand systems, making the bromo variant the validated choice for the published route [2].

Synthetic Chemistry Cross-Coupling Process Chemistry

Target Product Profile Alignment: Documented Role as HCV Protease Inhibitor Intermediate

The Boehringer Ingelheim patent explicitly identifies bromo-substituted quinolines of the general formula (I), encompassing 8-bromo-7-alkoxy derivatives, as essential intermediates in the structure design of HCV protease inhibitors [1]. The compound under consideration maps directly onto the claimed generic structure where the 7-alkoxy group can be difluoromethoxy. While the 7-methoxy variant is frequently exemplified, the difluoromethoxy modification is a logical extension to improve metabolic stability of the final inhibitor. By contrast, analogs lacking the 7-position heteroatom substitution, or bearing a free hydroxyl group, fall outside the patented scope of the intermediate and may not integrate into the established synthetic route without additional protection/deprotection steps [2].

Antiviral Drug Discovery HCV Protease Inhibitors

Best Application Scenarios for 8-Bromo-7-(difluoromethoxy)quinoline in Drug Discovery and Chemical Development


Synthesis of Metabolically Stabilized HCV NS3/4A Protease Inhibitors

Programs designing next-generation HCV protease inhibitors can directly employ 8-bromo-7-(difluoromethoxy)quinoline as the core intermediate for Suzuki–Miyaura cross-coupling to install C-8 aryl or heteroaryl groups. The difluoromethoxy substituent at C-7 blocks a major metabolic soft spot (O-demethylation) while maintaining acceptable lipophilicity, addressing a key limitation observed in earlier 7-methoxy-based inhibitor series. The synthetic route is pre-validated by the Boehringer Ingelheim patent [1], offering a reduced-risk procurement pathway.

Parallel Library Synthesis and SAR Exploration Around the Quinoline Core

The orthogonal reactivity of the C-8 bromine and the stable 7-difluoromethoxy group makes this building block highly suitable for parallel medicinal chemistry efforts. Diversification at C-8 via palladium-mediated cross-coupling enables rapid generation of compound libraries for structure–activity relationship (SAR) studies targeting antiviral, antibacterial, or kinase inhibition programs. The controlled lipophilicity of the –OCF2H group supports drug-like property space exploration without introducing excessive logP.

Process Chemistry Scale-Up and Route Scouting for Antiviral Candidates

Process development teams can leverage the published multi-kilogram synthetic procedures for bromo-substituted quinolines as a starting point for scaling 8-bromo-7-(difluoromethoxy)quinoline. The compound's compatibility with standard coupling conditions (Pd catalysts, boronic acids) and its stability under the described reaction parameters facilitate smooth transfer from medicinal chemistry to process chemistry, reducing time-to-candidate.

Quote Request

Request a Quote for 8-Bromo-7-(difluoromethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.